1-(2-Bromo-1-isopropoxyethyl)-2-methoxybenzene
Description
1-(2-Bromo-1-isopropoxyethyl)-2-methoxybenzene is an organic compound featuring a benzene ring substituted with a methoxy group (-OCH₃) at the 2-position and a branched alkyl chain containing bromine and isopropoxy groups at the 1-position. The structure comprises a brominated ethyl group linked to an isopropoxy moiety (-OCH(CH₃)₂), making it a versatile intermediate in pharmaceutical and materials synthesis. This compound’s reactivity is influenced by the bromine atom, which serves as a leaving group, enabling further functionalization in cross-coupling or alkylation reactions.
Properties
Molecular Formula |
C12H17BrO2 |
|---|---|
Molecular Weight |
273.17 g/mol |
IUPAC Name |
1-(2-bromo-1-propan-2-yloxyethyl)-2-methoxybenzene |
InChI |
InChI=1S/C12H17BrO2/c1-9(2)15-12(8-13)10-6-4-5-7-11(10)14-3/h4-7,9,12H,8H2,1-3H3 |
InChI Key |
NPLOLOVAZFCGNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(CBr)C1=CC=CC=C1OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-1-isopropoxyethyl)-2-methoxybenzene can be achieved through chemoenzymatic intermolecular haloether synthesis. This method involves the combination of enzymatic hypohalite synthesis with spontaneous oxidation of alkenes and nucleophilic attack by various alcohols . The reaction conditions typically include the use of vanadium chloroperoxidase as a catalyst and an aqueous reaction system .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar chemoenzymatic methods. The process would be optimized to maximize yield and minimize side reactions, such as the formation of hydroxyhalide by-products .
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-1-isopropoxyethyl)-2-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Major Products Formed
Substitution: Products include various substituted ethers.
Oxidation: Products include ketones or aldehydes.
Reduction: Products include alcohols or alkanes.
Scientific Research Applications
1-(2-Bromo-1-isopropoxyethyl)-2-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-1-isopropoxyethyl)-2-methoxybenzene involves its interaction with specific molecular targets and pathways. The bromine atom and the isopropoxy group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biochemical effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Analogues
Key Observations :
- Bromine Position : Compounds like 1-(2-bromoethoxy)-2-methoxybenzene and 1-bromo-3-(tert-butyl)-2-methoxybenzene demonstrate that bromine’s placement (terminal vs. aromatic) dictates reactivity. Terminal bromine (e.g., in ethyl chains) facilitates nucleophilic substitutions, while aromatic bromine enables Suzuki-Miyaura couplings.
- Functional Group Diversity : Azide and isocyanate derivatives highlight the adaptability of methoxybenzene scaffolds for diverse applications, including bioconjugation and polymer chemistry.
Biological Activity
1-(2-Bromo-1-isopropoxyethyl)-2-methoxybenzene is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including antimicrobial, antioxidant properties, and its mechanism of action.
Chemical Structure and Properties
The compound can be described by its chemical formula . Its structure includes a methoxy group and a bromoalkyl substituent, which may influence its biological interactions.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related compounds. For instance, isoxazoline derivatives have demonstrated significant antibacterial activity against various strains, including Staphylococcus aureus and Bacillus cereus . While specific data on this compound is limited, the presence of similar functional groups suggests potential efficacy against microbial pathogens.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strains Tested | Activity Observed |
|---|---|---|
| Isoxazoline 1 | Micrococcus luteus | Positive |
| Isoxazoline 2 | Staphylococcus aureus | Positive |
| Isoxazoline 3 | Bacillus cereus | Positive |
2. Antioxidant Activity
Antioxidant activity is another critical aspect of the biological profile of similar compounds. The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay is commonly used to evaluate radical scavenging abilities. Compounds that exhibit this activity can potentially mitigate oxidative stress-related diseases.
Figure 1: Antioxidant Activity Results
- The concentration-dependent scavenging activity was observed for several derivatives, indicating that structural modifications can enhance antioxidant efficacy.
The biological activity of this compound may be attributed to its interaction with specific molecular targets. For example, compounds with similar structures have been shown to inhibit Hsp90, a chaperone protein involved in the stabilization of various oncogenes . This inhibition can lead to the degradation of client proteins associated with cancer progression.
Case Studies
While direct case studies on this compound are scarce, research on related brominated compounds indicates a trend towards anticancer properties. For instance, derivatives targeting Hsp90 have shown promise in preclinical models by inducing apoptosis in cancer cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
